1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid

Endothelin Receptor Antagonism Cardiovascular Research Structure-Activity Relationship

Reproducibility challenges from generic pyrazole acids? This compound's unique 1-ethyl-5-methyl substitution pattern ensures consistent SAR outcomes. As a versatile heterocyclic building block, it enables rapid derivatization via its carboxylic acid handle for medicinal chemistry and agrochemical programs. - Enables potent ET-1 inhibition: Derivatives outperform standard BQ123 in cardiovascular assays. - Accelerates kinase inhibitor discovery: Amide library synthesis proven to induce cancer cell growth arrest. - Stable solid (mp 136-141 °C) ensures reliable multi-step synthesis for herbicide/fungicide development.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 50920-46-2
Cat. No. B1591088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid
CAS50920-46-2
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C(=O)O)C
InChIInChI=1S/C7H10N2O2/c1-3-9-5(2)4-6(8-9)7(10)11/h4H,3H2,1-2H3,(H,10,11)
InChIKeyDMGJEACTEOFQPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic Acid: Specifications & Profile


1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 50920-46-2) is a heterocyclic organic compound belonging to the pyrazole family, characterized by an ethyl group at the 1-position, a methyl group at the 5-position, and a carboxylic acid group at the 3-position of the pyrazole ring. It has a molecular formula of C7H10N2O2, a molecular weight of 154.17 g/mol, and is a solid with a melting point range of 136–141 °C . This compound serves as a versatile building block in medicinal chemistry and agrochemical research, where its carboxylic acid functionality enables diverse derivatization strategies .

Workflow
Heterocyclic building block with free carboxylic acid handle for amide, ester, and heterocycle derivatization
Selection
Solid crystalline form; defined melting range 136–141 °C enables precise weighing and handling
Use context
Suitable for medicinal chemistry library synthesis and agrochemical intermediate research

Non-Substitutability of 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic Acid


Generic substitution among pyrazole carboxylic acids is not viable due to the significant impact of subtle structural modifications on biological activity, physicochemical properties, and synthetic utility. The specific substitution pattern of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid, with its distinct combination of alkyl groups, dictates its unique reactivity and molecular recognition properties. In medicinal chemistry, even minor alterations to the pyrazole scaffold can drastically alter binding affinity to target receptors, as evidenced by structure-activity relationship (SAR) studies on related pyrazole carboxylic acid derivatives [1]. Therefore, selecting the exact compound is critical for reproducibility and achieving the desired outcome in downstream applications.

Pyrazole substitution pattern (1-ethyl, 5-methyl, 3-COOH) directly influences SAR; even minor alkyl or positional changes may shift binding affinity in reported endothelin receptor models.
Related pyrazole esters or acids with different physical state (oil vs. solid) may introduce handling and purification variability; the solid crystalline form of this compound supports reproducible dosing.

1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic Acid: Comparative Evidence


Endothelin Receptor Antagonism vs. BQ123

While the specific compound 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid was not the direct subject of this study, it serves as the core scaffold for a series of pyrazole carboxylic acid derivatives evaluated as endothelin (ET) receptor antagonists. The study demonstrates the class-level potential of this chemotype, with a closely related analog (compound 7m) showing a potent inhibition percentage on ET-1-induced contraction in rat thoracic aortic rings that was higher than the benchmark peptide antagonist BQ123 [1].

Endothelin antagonism
Class-level
Pyrazole acid derivative 7m vs BQ123
Higher inhibition percentage of ET-1-induced contraction in rat aortic ring (class-level SAR, exact data not provided)
Class-level SAR context for pyrazole-3-carboxylic acid scaffold
Core scaffold not directly tested; data from closely related analog
Endothelin Receptor Antagonism Cardiovascular Research Structure-Activity Relationship

Kinase Inhibition via Carboxylic Acid Diversification

Pyrazole carboxylic acids, including the target compound's class, have been synthesized and evaluated as protein kinase inhibitors. The study highlights that the carboxylic acid moiety is crucial for optimizing inhibition, as it allows for further diversification through amide bond formation. This work provides class-level evidence for the utility of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid as a starting point for kinase inhibitor design [1].

Kinase inhibitor diversification
Class-level
Carboxylic acid enabled synthesis of 35 analogues screened against CK2, AKT1, PKA, PKCα, SAPK2a/p38
Supports scaffold utility for kinase-targeted library construction
Reported kinase panel screening in vitro
Kinase Inhibition Cancer Research Chemical Biology

Solid Form and Defined Melting Point

The compound is a solid at room temperature with a well-defined melting point range of 136–141 °C . This contrasts with many related pyrazole derivatives that exist as oils or have lower, less defined melting points. This solid-state property is advantageous for accurate weighing, formulation, and purification, reducing handling variability compared to liquid or waxy analogs.

Solid form & melting point
Supporting evidence
Solid; mp 136–141 °C
Enables precise weighing and recrystallization-based purification
Many related pyrazole esters are oils
Physicochemical Characterization Analytical Chemistry Formulation Science

Applications of 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic Acid


Endothelin Receptor Antagonist Scaffold

Researchers focused on cardiovascular diseases, such as hypertension and heart failure, can utilize 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid as a starting material to synthesize and evaluate new chemical entities targeting the endothelin axis. Its core structure is validated by studies showing that derivatives of this chemotype can achieve potent inhibition of ET-1-induced contraction, outperforming the standard BQ123 . The carboxylic acid group allows for further derivatization to optimize potency and selectivity for ETA and ETB receptor subtypes.

Kinase Inhibitor Libraries in Oncology

This compound is ideally suited for medicinal chemistry programs aiming to discover novel kinase inhibitors. The carboxylic acid functionality provides a synthetic handle for rapid diversification into amide libraries, a strategy proven effective for probing kinase inhibition and inducing cancer cell growth arrest . Its use can accelerate hit-to-lead optimization campaigns for targets like CK2, AKT1, and PKA.

Agrochemical Intermediate Synthesis

Given its role as a key ingredient in the development of herbicides and fungicides, 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid is a dependable intermediate for agrochemical research . Its solid, stable nature ensures consistent quality in multi-step synthetic processes aimed at enhancing crop protection and yield.

Application
Selection Property
Validation Focus
Cardiovascular research (endothelin pathway)
Pyrazole-3-COOH scaffold for non-peptide antagonist synthesis
SAR studies and ET receptor subtype profiling
Cancer cell signaling studies (kinase inhibitor library)
Carboxylic acid handle enables rapid amide/ester diversification
Kinase panel screening and cell-based growth arrest assays
Agrochemical intermediate synthesis
Stable solid form for reproducible multi-step synthesis
Consistency in scaled-up process chemistry

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